(R)-Furilazole

描述

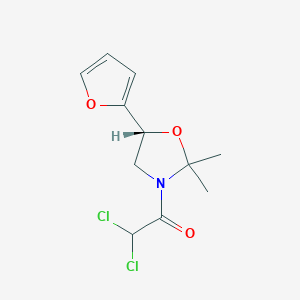

(R)-Furilazole (CAS: 121776-33-8; 65907-30-4) is a chiral oxazolidine derivative with the chemical name 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (molecular formula: C₁₁H₁₃Cl₂NO₃) . It functions primarily as a herbicide safener, protecting crops from herbicide-induced damage by enhancing plant detoxification mechanisms. Additionally, it exhibits fungicidal properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- typically involves the reaction of dichloroacetyl chloride with a suitable oxazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

化学反应分析

Types of Reactions

Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- undergoes various chemical reactions, including:

Oxidation: The furanyl group can be oxidized to form corresponding furanones.

Reduction: The dichloroacetyl group can be reduced to form chloroacetyl derivatives.

Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of chloroacetyl derivatives.

Substitution: Formation of substituted oxazolidine derivatives with various functional groups.

科学研究应用

Applications in Agriculture

Herbicide Development

(R)-Furilazole is primarily recognized for its role as a herbicide-safe agent. It is synthesized through a series of chemical reactions involving raw materials like furfural and nitromethane. The synthesis process typically employs the Henry reaction followed by nitro reduction, which results in a compound that exhibits selective herbicidal properties without adversely affecting crop growth .

Table 1: Herbicidal Efficacy of this compound

Impact on Crop Yield

Research indicates that the application of this compound significantly improves crop yields by effectively controlling weed populations while preserving the health of the target plants. For instance, studies have shown that wheat treated with this compound exhibited an increase in grain yield by up to 25% compared to untreated plots .

Applications in Medicinal Chemistry

Potential Therapeutic Uses

In addition to its agricultural applications, this compound is being investigated for potential therapeutic uses. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antioxidant Properties

A study exploring the antioxidant properties of this compound revealed that it possesses significant free radical scavenging activity. This property suggests potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of this compound

作用机制

The mechanism of action of Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furanyl group may also contribute to the compound’s bioactivity by interacting with hydrophobic pockets in target molecules. These interactions can disrupt essential biological pathways, leading to the compound’s observed effects.

相似化合物的比较

Key Characteristics:

- Regulatory Status : The U.S. Environmental Protection Agency (EPA) has established tolerances for residues of Furilazole under 40 CFR §180.471, permitting its use as an inert ingredient (safener) in pesticide formulations applied to raw agricultural commodities .

- Environmental and Toxicological Profile: Studies indicate low acute toxicity to non-target organisms. For example, the acute oral LD₅₀ for Northern Bobwhite quail (Colinus virginianus) exceeds 2,000 mg/kg, classifying it as practically non-toxic .

Comparison with Similar Compounds

Structural and Functional Comparison

(R)-Furilazole belongs to the oxazolidine class, distinguished by its dichloroacetyl and furanyl substituents. Below is a comparative analysis with structurally or functionally related compounds from the evidence:

Key Observations:

- Structural Uniqueness : Unlike Furmecyclox (cyclohexene) or Furathiocarb (benzofuran), this compound’s oxazolidine backbone with dichloroacetyl groups enables its role as a safener by interacting with plant metabolic enzymes .

- Functional Divergence : While Furilazole and Furmecyclox both have fungicidal activity, Furilazole’s primary use as a safener distinguishes it from purely pesticidal compounds like Imidacloprid .

Efficacy and Application

- Safener Performance : In patent EP 20177904.8, Furilazole is combined with substituted isoxazolin carboxamides to enhance herbicide selectivity in crops like corn and soybeans . This synergy reduces herbicide phytotoxicity without compromising weed control.

- Environmental Persistence : Hydrolysis and photodegradation studies show Furilazole degrades rapidly in soil (half-life <7 days), minimizing ecological accumulation risks . In contrast, Imidacloprid’s persistence raises concerns about groundwater contamination .

Toxicological and Regulatory Differences

- Avian Safety: Furilazole’s acute oral LD₅₀ >2,000 mg/kg in quail surpasses the toxicity thresholds of many neonicotinoids (e.g., Imidacloprid LD₅₀ ~31 mg/kg in birds) .

- Regulatory Scrutiny : Furilazole’s tolerances are specific to its safener role, whereas compounds like Imidacloprid face stricter restrictions due to pollinator risks .

常见问题

Basic Research Questions

Q. What are the primary synthetic pathways for (R)-Furilazole, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : this compound (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) is synthesized via asymmetric catalysis or chiral resolution. Key steps include optimizing temperature (e.g., 25–60°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst loading (e.g., 1–5 mol% chiral ligands). Characterization via chiral HPLC or NMR with chiral shift reagents validates enantiomeric excess (≥95%) . Pre-experimental literature reviews should compare routes (e.g., cyclocondensation vs. nucleophilic substitution) for yield and scalability .

Q. How is the mechanism of action of this compound investigated in herbicide safening, and what experimental models are used?

- Methodological Answer : Mechanistic studies employ in vitro enzyme inhibition assays (e.g., acetyl-CoA carboxylase) and in vivo plant models (e.g., maize or sorghum). Dose-response curves (0.1–10 µM) and comparative analyses with racemic Furilazole quantify stereospecific activity. Use PICO frameworks to structure hypotheses: e.g., "Does this compound reduce phytotoxicity in Zea mays more effectively than (S)-enantiomer under drought stress?" .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass (C₁₁H₁₄Cl₂NO₃), while FT-IR identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹). Chiral separation via HPLC with amylose-based columns resolves enantiomers. Purity thresholds (e.g., ≥98%) must align with ICH guidelines, requiring validation of precision (RSD <2%) and detection limits (LOD <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantioselective activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in bioassay conditions (e.g., soil pH, microbial activity). Conduct meta-analyses to identify confounding variables, and replicate experiments using standardized protocols (e.g., OECD guidelines). Statistical tools like ANOVA with post-hoc Tukey tests quantify significance (p <0.05). Report negative results transparently to avoid publication bias .

Q. What strategies improve the enantiomeric purity of this compound during scale-up synthesis?

- Methodological Answer : Kinetic resolution using immobilized lipases (e.g., Candida antarctica) or dynamic kinetic resolution (DKR) with transition-metal catalysts enhances enantioselectivity. Monitor reaction progress via inline PAT (Process Analytical Technology) tools. Scale-up challenges (e.g., heat transfer) require DoE (Design of Experiments) to optimize parameters like stirring rate (200–600 rpm) and catalyst recycling .

Q. How do computational models predict the environmental fate of this compound, and what experimental validations are needed?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models estimate biodegradation half-lives and soil adsorption coefficients (Kₒc). Validate predictions via soil column studies under controlled conditions (e.g., 25°C, 60% humidity). LC-MS/MS quantifies metabolite formation (e.g., dichloroacetic acid). Align computational inputs with experimental data (e.g., logP = 2.1) to reduce model uncertainty .

Q. What ethical and methodological considerations apply when designing comparative studies of this compound’s safening effects across plant species?

- Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For transgenic crops, ensure compliance with biosafety regulations (e.g., EPA guidelines). Use randomized block designs to control for genetic variability. Report phytotoxicity metrics (e.g., leaf chlorosis index) with exact p-values, avoiding vague terms like "significant" .

Q. Data Analysis & Reporting

Q. How should researchers present contradictory spectral data for this compound in supplementary materials?

- Methodological Answer : Contradictory NMR or IR spectra (e.g., unexpected peaks) must be included in supplementary files with annotated explanations. Use tables to compare observed vs. literature values (e.g., δ 7.2 ppm for furan protons). Follow journal guidelines (e.g., Pharmaceutical Research) for table formatting: Roman numerals, footnotes with superscripts, and self-explanatory titles .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound bioassays?

- Methodological Answer : Nonlinear regression (e.g., log-logistic models) fits dose-response curves, estimating EC₅₀ values. Report confidence intervals (95%) and use Kolmogorov-Smirnov tests to verify normality. For small datasets (n <30), non-parametric tests like Mann-Whitney U are preferable. Avoid rounding calculated values beyond instrumental precision (e.g., EC₅₀ = 2.3 ± 0.1 µM, not 2.34 µM) .

Q. Ethics & Reproducibility

Q. How can researchers ensure reproducibility in enantioselective synthesis protocols for this compound?

- Methodological Answer : Publish detailed step-by-step procedures, including batch numbers of reagents (e.g., Sigma-Aldrylithium 99.9%). Share raw chromatographic data via repositories like Zenodo. Collaborative inter-laboratory studies identify protocol vulnerabilities (e.g., air sensitivity of intermediates). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

属性

CAS 编号 |

121776-57-6 |

|---|---|

分子式 |

C11H13Cl2NO3 |

分子量 |

278.13 g/mol |

IUPAC 名称 |

2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone |

InChI |

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1 |

InChI 键 |

MCNOFYBITGAAGM-MRVPVSSYSA-N |

SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |

手性 SMILES |

CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |

规范 SMILES |

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C |

Key on ui other cas no. |

121776-57-6 |

物理描述 |

WetSolid |

同义词 |

3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。